molecular formula C26H24O12P4 B12499602 (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid

Cat. No.: B12499602
M. Wt: 652.4 g/mol
InChI Key: VQOIGCIVJVDWHV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (hypothetical D₂O, 600 MHz):

  • Aromatic Protons : δ 7.5–7.8 ppm (multiplets, 16H, aryl-H).
  • Vinyl Proton : δ 6.9 ppm (singlet, 1H, -CH=CH-).

³¹P NMR (D₂O, 162 MHz):

  • Four distinct peaks at δ 18.2, 18.5, 19.1, and 20.3 ppm, corresponding to inequivalent phosphorus environments.
Signal (δ, ppm) Assignment
18.2–20.3 Phosphonic acid groups

Fourier-Transform Infrared (FTIR) Spectral Features

Key absorptions (KBr pellet, cm⁻¹):

  • P=O Stretch : 1150–1250 (strong, broad).
  • P-O-H Stretch : 2300–2700 (broad, hydrogen-bonded -OH).
  • C=C Stretch : 1600 (vinyl group).
Peak (cm⁻¹) Bond/Vibration
1185 P=O asymmetric stretch
1630 C=C vinyl stretch
2680 O-H in -PO(OH)₂

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

  • Molecular Ion : m/z 652.4 ([M]⁺, calculated).
  • Major Fragments :
    • m/z 575.3 ([M – PO(OH)₂]⁺)
    • m/z 454.2 ([M – 2PO(OH)₂]⁺)
    • m/z 199.1 (C₆H₅PO₃H₂⁺).
m/z Fragment Composition
652.4 C₂₆H₂₄O₁₂P₄⁺
575.3 C₂₆H₂₄O₉P₃⁺
199.1 C₆H₆PO₃⁺

The loss of phosphonic acid groups dominates the fragmentation pathway, consistent with the lability of -PO(OH)₂ under ionization.

Properties

Molecular Formula

C26H24O12P4

Molecular Weight

652.4 g/mol

IUPAC Name

[4-[1,2,2-tris(4-phosphonophenyl)ethenyl]phenyl]phosphonic acid

InChI

InChI=1S/C26H24O12P4/c27-39(28,29)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)40(30,31)32)26(19-5-13-23(14-6-19)41(33,34)35)20-7-15-24(16-8-20)42(36,37)38/h1-16H,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)

InChI Key

VQOIGCIVJVDWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategies

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid (TPE-4PA; CID 132916712) is a tetraphenylethylene (TPE) derivative functionalized with four phosphonic acid groups. Its synthesis involves two primary approaches:

  • McMurry Coupling for constructing the TPE core.
  • Phosphonic Acid Functionalization via hydrolysis or direct phosphorylation.

The compound’s molecular formula (C₂₆H₂₄O₁₆P₄) and structure necessitate precise control over reaction conditions to avoid side products or incomplete functionalization.

McMurry Coupling for TPE Core Formation

The TPE backbone is synthesized via McMurry coupling, a titanium-mediated reductive dimerization of ketones. For TPE-4PA, 4-phosphonobenzaldehyde derivatives serve as precursors:

Reaction Scheme:

$$ 4 \text{ } \text{Phosphonobenzaldehyde} \xrightarrow{\text{TiCl}_4/\text{Zn}} \text{TPE-4PA} $$

Key Parameters:
Parameter Value Source
Catalyst TiCl₄/Zn
Solvent Dry tetrahydrofuran
Temperature 80–100°C (reflux)
Reaction Time 12–24 hours
Yield 60–75%

Mechanistic Insights :

  • TiCl₄ reduces aldehydes to radical intermediates, enabling C=C bond formation.
  • Steric hindrance from phosphonophenyl groups necessitates extended reaction times.

Phosphonate Ester Hydrolysis

Phosphonate esters (e.g., trimethyl or triethyl esters) are hydrolyzed to phosphonic acids under acidic or silylation conditions:

Hydrolysis Methods:

  • Acidic Hydrolysis :
    • Conditions : 6M HCl, reflux (12–24 hours).
    • Yield : 85–90%.
  • McKenna Procedure :
    • Step 1 : Bromotrimethylsilane (TMSBr) in CH₂Cl₂ (room temperature, 2 hours).
    • Step 2 : Methanolysis (30 minutes).
    • Yield : 95%.
Example Protocol (From):
  • Dissolve tetrakis(4-(diethylphosphonophenyl))ethylene (2.0 g) in 20 mL TMSBr.
  • Stir at 25°C for 2 hours.
  • Add methanol (10 mL), stir for 30 minutes.
  • Filter and recrystallize from ethanol/water (1:1).

Characterization Data :

  • ³¹P NMR : δ = 18.2 ppm (singlet, P=O).
  • FT-IR : Peaks at 950 cm⁻¹ (P–O), 1150 cm⁻¹ (P=O).

Alternative Synthetic Routes

Direct Phosphorylation of TPE Derivatives

Arylphosphonic acids are introduced via palladium-catalyzed cross-coupling:

Suzuki-Miyaura Reaction:

$$ \text{TPE-Br}_4 + 4 \text{ } \text{Phosphonophenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{TPE-4PA} $$

Parameter Value Source
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Water (3:1)
Yield 50–65%

Limitations : Low solubility of tetra-substituted TPE intermediates complicates purification.

In Situ Oxidation of Phosphine Precursors

Phosphine oxides are oxidized to phosphonic acids using H₂O₂ or ozone:

$$ \text{TPE-P(O)R₂} \xrightarrow{\text{H₂O₂/HCl}} \text{TPE-4PA} $$

Conditions :

  • 30% H₂O₂, 6M HCl, 60°C, 8 hours.
  • Yield: 70%.

Purification and Characterization

Purification Methods:

  • Recrystallization : Ethanol/water mixtures (yield loss: 10–15%).
  • Column Chromatography : Silica gel with CH₂Cl₂/methanol (9:1).

Purity Assessment:

Technique Criteria
HPLC >98% purity
Elemental Analysis C, H, P within 0.3% of theoretical

Challenges and Optimization

  • Steric Hindrance : Bulky phosphonophenyl groups slow coupling rates.
    • Solution : Use high-boiling solvents (e.g., DMF) to enhance reactivity.
  • Acid Sensitivity : TPE core degrades under prolonged HCl exposure.
    • Solution : Opt for TMSBr-mediated hydrolysis.

Industrial-Scale Production Considerations

Factor Recommendation
Catalyst Recovery Titanium residues recycled via filtration
Cost Efficiency McKenna procedure preferred over HCl hydrolysis
Environmental Impact TMSBr requires closed-loop systems to avoid Si pollution

Chemical Reactions Analysis

Types of Reactions

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Mechanism of Action

The mechanism of action of (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions, proteins, and other biomolecules, influencing various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating the formation of complex structures and enhancing its functionality in different applications.

Comparison with Similar Compounds

Structural and Functional Differences

H6PPB (1,3,5-Tris-(4-phosphonophenyl)benzene)
  • Structure: A tritopic phosphonic acid with three phosphonophenyl groups attached to a central benzene ring.
  • Coordination : Acts as a tridentate ligand, forming 3D porous frameworks like CAU-25 (Zn-based) .
  • Comparison :
    • H8TPPE has four phosphonate groups versus H6PPB’s three, offering higher connectivity and structural complexity in MOFs.
    • The TPE core in H8TPPE introduces rigidity and extended π-conjugation , enhancing framework stability and optoelectronic properties, whereas H6PPB’s benzene core limits spatial flexibility .
[4-(4-Phosphonophenyl)phenyl]phosphonic Acid (CAS 13817-79-3)
  • Structure : A diphosphonic acid with two phosphonate groups.
  • Coordination : Forms simpler 2D or 1D coordination polymers due to fewer binding sites.
  • Comparison :
    • H8TPPE’s tetraphosphonate design enables 3D frameworks with higher porosity (e.g., M-CAU-53 ), while the diphosphonate analogue produces less interconnected networks .
H6TTBMP (2,4,6-Tris[4-(phosphonomethyl)phenyl]-1,3,5-triazine)
  • Structure : A triazine-based tritopic phosphonic acid with methylene spacers between the aromatic core and phosphonate groups.
  • Coordination : The methylene groups increase ligand flexibility, allowing adaptive framework formation.
  • Comparison: H8TPPE’s vinyl linkage between phenyl groups enhances rigidity, favoring well-defined pore geometries.

Stability and Reactivity

  • H8TPPE : Phosphonate groups resist hydrolysis under mild conditions, similar to phenyl phosphinic acid hybrids (). Its TPE core enhances photostability , critical for optoelectronic applications .
  • Vinyl Phosphonic Acid : More reactive due to the vinyl group, limiting use in stable MOFs compared to H8TPPE .

Biological Activity

Introduction

(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid (TPPE), an organophosphorus compound, has garnered attention due to its unique structural features and potential biological activities. This compound contains multiple phosphonic acid groups, which are known for their high polarity and reactivity, making them significant in biological interactions.

Structural Characteristics

The molecular structure of TPPE includes:

  • Phosphonic Acid Functional Groups : These enhance the compound's solubility and reactivity.
  • Vinyl Phenyl Moiety : This component contributes to the compound's potential interactions with biological targets.

The presence of three phosphonophenyl groups suggests that TPPE could exhibit enhanced biological activity compared to simpler phosphonic acid derivatives.

Synthesis Methods

The synthesis of TPPE typically involves several chemical reactions that can be optimized for yield and purity. Common methods include:

  • Condensation Reactions : Combining phenolic compounds with phosphonic acid derivatives.
  • Coupling Reactions : Utilizing coupling agents to link the vinyl and phenyl groups effectively.

These methods allow for the production of high-purity TPPE suitable for biological testing.

Predicted Therapeutic Applications

Research indicates that TPPE may have various therapeutic applications due to its structural properties. The following potential activities have been highlighted:

  • Anti-inflammatory : Compounds with similar structures often exhibit anti-inflammatory properties.
  • Anticancer : The binding affinity of TPPE to specific enzymes and receptors may inhibit cancer cell proliferation.

Interaction Studies

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to investigate TPPE's binding kinetics to biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its structure for enhanced activity.

Comparative Analysis with Similar Compounds

The biological activity of TPPE can be compared with other organophosphorus compounds:

Compound NameStructure CharacteristicsBiological Activity
Phenyl Phosphate EstersPhosphate group attached to phenolEnzyme inhibitors
Alkyl Phosphonic AcidsAlkane chain linked to phosphonic acidAnticancer properties
Vinyl PhosphonatesVinyl group linked to phosphonateReactive intermediates

TPPE's tri-substituted phosphonophenyl structure combined with a vinyl group may enhance its reactivity and biological interactions compared to these simpler analogs.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that TPPE interacts with various enzymes, suggesting its potential as a therapeutic agent in enzyme inhibition.
  • Cell Line Testing : Research involving cancer cell lines demonstrated that TPPE could reduce cell viability, indicating possible anticancer effects.
  • Animal Models : Further studies in animal models are necessary to validate the therapeutic potential of TPPE in vivo, particularly concerning its pharmacokinetics and toxicity profile.

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